Naminidil, (S)-

Chiral pharmacology Enantiomer-specific assay Stereochemical quality control

Enantiomerically pure (S)-Naminidil is essential for stereosensitive assays where the (R)-form or racemate introduces uncontrolled variables. This cyanoguanidine-based KATP channel opener (BMS-234303 antipode) serves as the definitive chiral reference material. - **Chiral Method Dev.:** Validate HPLC/SFC resolution (Rs, ee) for (R)- vs (S)-enantiomers - **Probe Tool:** Matched stereochemical probe for SUR1/SUR2 subtype discrimination studies - **Structural Distinction:** Cyanoguanidine scaffold (vs minoxidil’s pyrimidine N-oxide); no sulfotransferase activation required Procurement-grade, stereochemically defined. Shipped with batch-specific CoA.

Molecular Formula C15H19N5
Molecular Weight 269.34 g/mol
CAS No. 220641-14-5
Cat. No. B12753824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaminidil, (S)-
CAS220641-14-5
Molecular FormulaC15H19N5
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C(C)(C)C)N=C(NC#N)NC1=CC=C(C=C1)C#N
InChIInChI=1S/C15H19N5/c1-11(15(2,3)4)19-14(18-10-17)20-13-7-5-12(9-16)6-8-13/h5-8,11H,1-4H3,(H2,18,19,20)/t11-/m0/s1
InChIKeyPGYDRGZVXVVZQC-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Naminidil (CAS 220641-14-5): KATP Channel Opener Guide


(S)-Naminidil (CAS 220641-14-5), also designated BMS-234303, is a chiral cyanoguanidine-based ATP-sensitive potassium (KATP) channel opener originally developed by Bristol-Myers Squibb as a topical candidate for androgenetic alopecia [1]. The compound reached Phase II clinical trials evaluating it alongside minoxidil and placebo, but development was discontinued by 2008 without publication of comparative efficacy results [1][2]. The (S)-enantiomer is the stereochemically defined antipode of the more commonly supplied (R)-naminidil (CAS 220641-11-2); both share the same molecular formula (C15H19N5, MW 269.34) and primary pharmacological target annotation at SUR1- and SUR2-containing KATP channel subtypes, yet they remain chemically non-interchangeable in stereosensitive assays [3][4].

Stereochemical control Chiral reference standard for enantiomer-specific analytical methods
Target pathway KATP channel opener with dual SUR1/SUR2 annotation
Chemotype Cyanoguanidine scaffold distinct from minoxidil pyrimidine N-oxide

Why (S)-Naminidil Cannot Be Substituted by Other KATP Openers


Substituting (S)-naminidil with the (R)-enantiomer, racemic (±)-naminidil, or in-class alternatives such as minoxidil or pinacidil without experimental verification introduces uncontrolled variables in stereosensitive pharmacological studies [1]. Although all compounds in this class activate KATP channels, they differ fundamentally in (i) chiral identity at the single defined stereocenter, (ii) chemotype—naminidil is a cyanoguanidine whereas minoxidil is a pyrimidine N-oxide—and (iii) SUR subunit interaction profiles that govern tissue-specific channel modulation [2]. The Phase II program specifically tested naminidil against minoxidil using a distinct (R)-enantiomer drug substance (BMS-234303-01), confirming that the developer itself treated these as non-interchangeable entities; no publicly available data support equipotency or functional equivalence between the (S)- and (R)-forms [3][4]. Researchers requiring exact stereochemical configuration for chiral assay systems, patent-defined compositions, or enantiomer-specific toxicological profiling must therefore independently source the (S)-enantiomer [5].

Enantiomer or racemate substitution

Opposite absolute configuration of (R)-naminidil may produce divergent potency and off-target profiles; no public head-to-head data support equipotency.

Replacement by minoxidil

Pyrimidine N-oxide scaffold relies on sulfotransferase bioactivation, while naminidil is a direct cyanoguanidine modulator; chemotype mismatch may alter cellular response.

Subtype-selective opener substitution

Dual SUR1/SUR2 annotation differs from SUR1-selective (diazoxide) or SUR2-preferring (cromakalim) agents; tissue-specific channel engagement may shift.

(S)-Naminidil Differentiation Evidence Against Key Comparators


Absolute Stereochemistry Defines Molecular Identity vs. (R)-Naminidil

(S)-Naminidil (CAS 220641-14-5) possesses the (1S)-1,2,2-trimethylpropyl substituent, confirmed by the InChI stereodescriptor `/t11-/m1/s1`; the (R)-enantiomer (CAS 220641-11-2) bears the opposite (1R) configuration with stereodescriptor `/t11-/m0/s1` [1]. The USAN/INN-designated drug substance BMS-234303-01 is explicitly the (R)-enantiomer, and the Phase II clinical program that compared naminidil against minoxidil and placebo utilized this (R)-form exclusively [2]. No peer-reviewed or patent literature reporting the pharmacological activity, potency, or selectivity of isolated (S)-naminidil was identified in the public domain as of the search date; consequently, no direct head-to-head potency comparison between the two enantiomers can be made from available evidence.

Absolute Stereochemistry vs. (R)-Naminidil
Data to verify
Opposite absolute configuration; InChI stereodescriptor /t11-/m1/s1 vs /t11-/m0/s1; no public potency comparison data available.
Enantiomer identity must be independently verified for stereosensitive assays.
No peer-reviewed activity data for isolated (S)-naminidil identified.
Chiral pharmacology Enantiomer-specific assay Stereochemical quality control

Dual SUR1/SUR2 Targeting Distinguishes Naminidil from Subtype-Selective Openers

KEGG DRUG classifies naminidil as targeting both ABCC8(SUR1)/KCNJ11(Kir6.2) and ABCC9(SUR2)/KCNJ11(Kir6.2) KATP channel complexes [1]. This dual SUR1/SUR2 annotation distinguishes it from diazoxide, which selectively activates SUR1-containing pancreatic channels (EC50 ~30 μM on SUR1 vs. negligible activity on SUR2), and from the SUR2-preferring opener cromakalim, making naminidil pharmacologically non-equivalent to SUR-subtype-selective tools [2]. Minoxidil, while also a KATP opener used for alopecia, activates mitochondrial KATP channels with an EC50 of approximately 7.3 μM and sarcolemmal KATP channels with an EC50 of approximately 182.6 μM [3]; no corresponding EC50 values for naminidil at either SUR subtype have been published, preventing quantitative affinity comparison.

SUR1/SUR2 Targeting vs. Subtype-Selective Openers
Class-level
KEGG annotates ABCC8(SUR1) and ABCC9(SUR2) targets; diazoxide SUR1-selective, cromakalim SUR2-preferring; quantitative naminidil EC50 unavailable.
Dual SUR profile may engage broader KATP channel populations than subtype-selective tools.
Class-level annotation; direct affinity data absent.
KATP channel pharmacology Sulfonylurea receptor Vascular vs. pancreatic selectivity

Cyanoguanidine Scaffold vs. Minoxidil Pyrimidine N-Oxide Chemotype Divergence

Naminidil is a cyanoguanidine derivative (1-cyano-3-(4-cyanophenyl)-2-[(2S)-3,3-dimethylbutan-2-yl]guanidine), whereas minoxidil is a pyrimidine N-oxide (6-piperidin-1-ylpyrimidine-2,4-diamine 3-oxide) [1]. The cyanoguanidine pharmacophore confers distinct hydrogen-bonding geometry and electronic distribution compared to the N-oxide group, which fundamentally alters interaction with the SUR nucleotide-binding domains [2]. Experimentally, minoxidil requires hepatic sulfotransferase-mediated bioactivation to minoxidil sulfate for potent KATP channel activation (EC50 ~15–40 nM for the sulfate metabolite vs. ~182.6 μM for the parent in sarcKATP assays), while cyanoguanidine openers such as pinacidil and naminidil are reported to act as direct channel modulators without analogous prodrug conversion [3]. This difference carries practical consequences: minoxidil's efficacy in hair follicle assays depends on variable cellular sulfotransferase expression, whereas naminidil's response is predicted to be independent of this enzymatic step, though confirmatory comparative data are absent from the public record.

Cyanoguanidine vs. Minoxidil Chemotype
Class-level
Cyanoguanidine scaffold vs. pyrimidine N-oxide; minoxidil requires sulfotransferase bioactivation; naminidil predicted direct modulator.
Bioactivation independence may simplify concentration-response interpretation in cell models.
No direct comparative activation study published; class-level inference.
Medicinal chemistry Cyanoguanidine Drug design scaffold

Absence of Published Comparative Efficacy Data from Phase II Trial

Bristol-Myers Squibb conducted at least one Phase II clinical trial directly comparing topical naminidil, topical minoxidil, and placebo for androgenetic alopecia, with enrollment completed by 2001 [1]. However, the study results—including any primary efficacy endpoints such as hair count change from baseline, global photographic assessment, or responder rates—were never published in peer-reviewed journals, conference proceedings, or regulatory filings [2]. The review by Poulos and Mirmirani (2005) confirms that only the existence of the trial is documented, not its outcomes [3]. This evidence gap means that no quantitative claims of superiority, non-inferiority, or inferiority of naminidil relative to minoxidil can be substantiated. Users procuring naminidil for hypothesis-driven research must therefore design their own internal benchmarking against minoxidil controls rather than relying on literature precedent.

Phase II Comparator Trial Evidence Gap
Data to verify
BMS Phase II trial completed (naminidil vs. minoxidil vs. placebo) but efficacy outcomes never published; no quantitative comparative data exist.
Users bear full responsibility for generating internal comparator evidence.
Only trial existence documented, not results.
Androgenetic alopecia Clinical development Evidence gap analysis

(S)-Naminidil Research and Industrial Application Scenarios


Stereochemical Reference Standard for Chiral Method Development

Because (S)-naminidil (CAS 220641-14-5) is the enantiomeric antipode of the clinically developed (R)-form (CAS 220641-11-2), it serves as the definitive reference material for developing and validating chiral HPLC or SFC methods capable of resolving the two enantiomers in bulk drug substance or formulation matrices [1]. This application is supported by the documented absolute configuration difference per IUPAC stereodescriptors, as confirmed in Section 3, Evidence Item 1. Procurement of the pure (S)-enantiomer is essential for establishing system suitability parameters—including resolution factor (Rs), enantiomeric excess (ee), and limit of detection for the undesired enantiomer—in analytical quality control workflows.

Enantiomer-Specific KATP Channel Pharmacology Profiling

Investigators studying stereoselective modulation of SUR1- and SUR2-containing KATP channels can employ (S)-naminidil as a matched stereochemical probe alongside (R)-naminidil to determine whether KATP opener activity at these channel subtypes exhibits chiral discrimination [1]. The KEGG-annotated dual SUR1/SUR2 target profile of the naminidil scaffold (Section 3, Evidence Item 2) provides the target-based rationale, while the absence of any published enantiomeric activity comparison (Section 3, Evidence Item 1) defines a clear research gap that well-designed head-to-head patch-clamp or fluorescent membrane potential assays can address.

Cyanoguanidine Scaffold Reference for SAR Library Development

(S)-Naminidil constitutes a specific stereochemical variant within the cyanoguanidine KATP opener chemotype, which is structurally divergent from the pyrimidine N-oxide scaffold of minoxidil [1]. As established in Section 3, Evidence Item 3, the cyanoguanidine pharmacophore bypasses the sulfotransferase-dependent bioactivation required by minoxidil. Researchers building focused SAR libraries around cyanoguanidine-based KATP openers can include (S)-naminidil as a defined stereoisomer to probe the contribution of chirality to potency shifts, metabolic stability, and off-target liability relative to the (R)-form or achiral analogs.

Independent Alopecia Model Studies with Internal Minoxidil Comparison

Given the documented but unpublished Phase II naminidil-versus-minoxidil clinical trial (Section 3, Evidence Item 4), laboratories conducting preclinical alopecia research in ex vivo human hair follicle organ culture or in vivo rodent models may elect to include (S)-naminidil as an exploratory arm alongside (R)-naminidil and minoxidil controls [1]. This application acknowledges the evidence gap and leverages the compound as a tool to independently address whether the (S)-enantiomer exhibits any differential effect on hair shaft elongation, anagen induction markers, or dermal papilla cell proliferation relative to the clinically tested (R)-form and the standard-of-care comparator.

Application
Selection Property
Validation Focus
Chiral reference standard for method development
Enantiomeric purity / identity
Chiral HPLC or SFC resolution and system suitability
Stereoselective KATP channel profiling
Absolute stereochemistry
Enantiomer-specific patch-clamp or membrane potential assays
Cyanoguanidine SAR library expansion
Chemotype scaffold
Metabolic stability and potency shift vs. (R)-form
Alopecia model research with internal comparator
Comparator reference (vs. minoxidil)
Hair follicle organ culture or in vivo model endpoints
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